![molecular formula C23H18BrN3O4 B2766093 2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 1005065-86-0](/img/structure/B2766093.png)
2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
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Description
2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H18BrN3O4 and its molecular weight is 480.318. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
- Novel Derivatives for Fungicidal Activity : Derivatives containing the pyrrolidine-2,4-dione moiety, synthesized through reactions with specific bromomethylphenyl and methoxyacrylate compounds, demonstrated fungicidal activity against pathogens like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua et al., 2014).
Photoluminescent and Electronic Applications
- Photoluminescent Polymers : Conjugated polymers incorporating pyrrolopyrrole units have shown strong photoluminescence, making them suitable for electronic applications. Their synthesis involved palladium-catalyzed aryl-aryl coupling reactions, resulting in materials with good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Chemical Synthesis and Reactivity
- Diastereoselective Cycloaddition Reactions : Research on the cycloaddition of nitrones to pyrrole-2,3-diones to synthesize pyrrolo[3,2-d]isoxazoles highlights the chemical reactivity and potential for creating diverse compounds with structural specificity (Moroz et al., 2018).
Luminescent Materials
- Highly Luminescent Polymers : The development of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units that exhibit strong fluorescence and solubility in common organic solvents. These polymers' properties suggest their potential use in optoelectronic devices (Zhang & Tieke, 2008).
Heterocyclic Chemistry
- Spiro Heterocyclization : The synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles] via the reaction of pyrrolediones with aminoindenones, demonstrating the versatility of these compounds in forming complex heterocyclic structures (Antonov, Dmitriev & Maslivets, 2019).
properties
IUPAC Name |
2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-30-18-10-8-16(9-11-18)26-22(28)19-20(14-3-2-12-25-13-14)27(31-21(19)23(26)29)17-6-4-15(24)5-7-17/h2-13,19-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBHEJYHCCZFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione |
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